N-(3,4-dimethoxyphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a fluorophenyl piperazine moiety, and a pyrimidinyl sulfanyl acetamide linkage. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the 3,4-dimethoxyphenyl derivative and the 4-fluorophenyl piperazine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, employing continuous flow reactors, and utilizing advanced purification techniques like chromatography and crystallization. The goal is to achieve a cost-effective and efficient production process that meets the quality standards required for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and cellular signaling modulation.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The precise molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
N-(3,4-dimethoxyphenyl)-2-({4-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide: Differing by the substitution of a chlorine atom instead of a fluorine atom.
N-(3,4-dimethoxyphenyl)-2-({4-[4-(4-methylphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide: Differing by the substitution of a methyl group instead of a fluorine atom.
The unique structural features of this compound, such as the presence of the fluorophenyl group, contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O3S/c1-32-20-8-5-18(15-21(20)33-2)27-23(31)16-34-24-26-10-9-22(28-24)30-13-11-29(12-14-30)19-6-3-17(25)4-7-19/h3-10,15H,11-14,16H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXGMBSWURPEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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